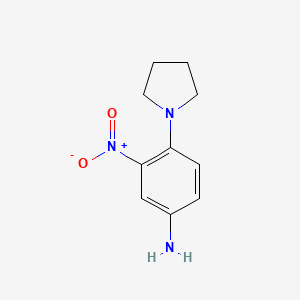

3-Nitro-4-(pyrrolidin-1-yl)aniline

描述

Overview of Substituted Aromatic Amines and Pyrrolidine (B122466) Derivatives in Chemical Science

Substituted aromatic amines are a broad class of organic compounds where an amino group and other functional groups are attached to an aromatic ring. These compounds are fundamental building blocks in the synthesis of a vast array of commercially important products, including pharmaceuticals, dyes, and polymers. The nature and position of the substituents on the aromatic ring profoundly influence the chemical and physical properties of the molecule, such as its basicity, reactivity, and biological activity.

Pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom, is another crucial scaffold in chemical science. magritek.com Its derivatives are widespread in nature, found in the structures of alkaloids like nicotine (B1678760) and hygrine, and are integral to the amino acids proline and hydroxyproline. magritek.com In medicinal chemistry, the pyrrolidine ring is a "privileged" scaffold, meaning it is frequently found in the structures of approved drugs due to its favorable properties, including its ability to form three-dimensional structures that can effectively interact with biological targets. researchgate.netnih.gov

Historical Trajectories and Key Milestones in the Study of 3-Nitro-4-(pyrrolidin-1-yl)aniline Analogues

The study of aromatic amines dates back to the 19th century with the discovery and industrialization of aniline (B41778) dyes. The introduction of the nitro group, a strong electron-withdrawing group, into the aniline framework was a pivotal development, leading to the creation of a wide range of new dyes and intermediates. The selective reduction of dinitroaromatics to nitroanilines was an early milestone in controlling the synthesis of these compounds.

The exploration of pyrrolidine-containing compounds gained significant momentum in the 20th century with the isolation and structural elucidation of numerous natural products. The development of synthetic methodologies for the construction and functionalization of the pyrrolidine ring, such as 1,3-dipolar cycloaddition and multicomponent reactions, has been a major focus of organic synthesis research. researchgate.netnih.gov

More recently, the convergence of these two areas of study has led to the investigation of compounds that incorporate both the substituted aniline and pyrrolidine moieties. A key synthetic strategy to access compounds like this compound involves the nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the aromatic ring for attack by a nucleophile, in this case, pyrrolidine. libretexts.org The development of efficient catalytic systems, for instance, using gold nanoparticles for the chemoselective hydrogenation of nitro groups, has further expanded the synthetic toolbox for creating complex aniline derivatives. nih.gov

Structural Significance within Contemporary Organic Chemistry

The structure of this compound is of considerable interest in contemporary organic chemistry. The molecule possesses several key features that make it a versatile building block:

Aromatic Ring: The benzene (B151609) ring provides a rigid scaffold for the attachment of functional groups in a well-defined spatial arrangement.

Amino Group: The primary amino group is a versatile functional handle that can be readily diazotized and transformed into a wide variety of other substituents. It can also participate in the formation of amides, imines, and other nitrogen-containing functionalities.

Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack. It can also be selectively reduced to an amino group, providing a route to diamino derivatives.

Pyrrolidine Ring: The pyrrolidine moiety introduces a three-dimensional character to the otherwise planar aromatic system. This non-planarity is often crucial for achieving high binding affinity and selectivity in biological systems. researchgate.net The nitrogen atom of the pyrrolidine ring is a secondary amine, which can also be a site for further functionalization.

The interplay of these functional groups allows for a wide range of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules with tailored properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5367-57-7 |

Table 1: Chemical and Physical Properties of this compound. Data sourced from commercial suppliers.

Current Research Paradigms and Scientific Rationale for Investigating this compound

Current research involving this compound and its analogues is primarily driven by their potential applications in medicinal chemistry and materials science.

In the field of drug discovery, the combination of a substituted aniline and a pyrrolidine ring is a common feature in many biologically active compounds. For instance, derivatives of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine have been investigated as potential antibacterial agents that inhibit inorganic pyrophosphatase. nih.gov Similarly, other pyrrolidine derivatives have shown promise as analgesic and anti-inflammatory agents. The rationale for investigating this compound in this context is its potential to serve as a key intermediate for the synthesis of novel therapeutic agents. The nitro group can be a precursor to an amino group, which can be further functionalized to create libraries of compounds for biological screening.

In materials science, nitroaniline derivatives are known for their use in the synthesis of dyes and pigments. nih.gov The presence of the electron-donating amino group and the electron-withdrawing nitro group can lead to interesting photophysical properties. Copolymers of aniline and 3-nitroaniline (B104315) have been studied for their potential applications in electronics due to their tunable electrical and optical properties. researchgate.net The incorporation of the pyrrolidine group could further modify these properties, potentially leading to new materials for sensors or organic light-emitting diodes (OLEDs).

Identification of Knowledge Gaps and Strategic Directions for Future Research

Despite the potential of this compound as a versatile building block, there are several knowledge gaps that present opportunities for future research:

Limited Historical Data: There is a lack of comprehensive historical reviews specifically tracking the development and key milestones of this compound and its close analogues. A detailed historical perspective could provide valuable context for current and future research.

In-depth Reactivity Studies: While the synthesis of this compound is known, a thorough investigation of its reactivity under various conditions is not extensively documented in the scientific literature. Detailed studies on its functional group tolerance and its performance in a wider range of chemical transformations would be beneficial.

Comprehensive Spectroscopic and Structural Analysis: While basic spectral data is available from commercial suppliers, a comprehensive analysis, including detailed 2D NMR studies and single-crystal X-ray diffraction, would provide a more complete understanding of its three-dimensional structure and electronic properties.

Exploration of Untapped Applications: The current research focus appears to be primarily on its potential in medicinal chemistry. Future research could explore its utility in other areas, such as agrochemicals, veterinary medicine, or as a component in novel functional polymers.

Development of Greener Synthetic Routes: The development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives, for example, using catalytic methods that avoid harsh reagents and minimize waste, would be a valuable contribution. nih.gov

Future research should aim to fill these knowledge gaps. A systematic exploration of the chemical space around the this compound scaffold, coupled with computational studies, could accelerate the discovery of new compounds with desirable properties. Furthermore, a deeper understanding of the structure-activity relationships of its derivatives will be crucial for the rational design of new drugs and materials.

Structure

3D Structure

属性

IUPAC Name |

3-nitro-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOBTERZRKDEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry for 3 Nitro 4 Pyrrolidin 1 Yl Aniline

Comprehensive Retrosynthetic Analysis of the 3-Nitro-4-(pyrrolidin-1-yl)aniline Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the carbon-nitrogen bonds.

The most logical disconnection is at the C-N bond between the aniline (B41778) ring and the pyrrolidine (B122466) moiety. This suggests a reaction between a substituted aniline precursor and pyrrolidine or a pyrrolidine equivalent. This leads to two main precursor options:

Precursor A: 4-substituted-3-nitroaniline, where the substituent is a good leaving group (e.g., a halogen like chlorine).

Precursor B: A 1,4-disubstituted benzene (B151609) ring that can be later converted to the aniline.

A second disconnection can be considered at the C-NO2 bond, which would involve the nitration of a 4-(pyrrolidin-1-yl)aniline (B1331422) precursor. However, the amino group is a strong activating group and can lead to multiple nitration products and potential oxidation, making this a less controlled and therefore less favorable approach. youtube.comchemistrysteps.com

Established Synthetic Pathways to this compound

Several well-established methods are employed for the synthesis of this compound, each with its own set of advantages and limitations.

The most common and industrially significant method for synthesizing this compound is through a nucleophilic aromatic substitution (SNA) reaction. wikipedia.orgmasterorganicchemistry.com This strategy relies on the reaction of a halo-substituted nitroaromatic compound with pyrrolidine. The presence of the electron-withdrawing nitro group ortho to the halogen activates the aromatic ring towards nucleophilic attack. wikipedia.orgyoutube.comlibretexts.org

A typical procedure involves reacting 4-chloro-3-nitroaniline (B51477) with pyrrolidine. nih.gov The reaction is often carried out in a suitable solvent and may be heated to achieve a reasonable reaction rate. The nitro group plays a crucial role by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution. youtube.comlibretexts.org

Table 1: Representative SNAr Synthesis of this compound

| Starting Material | Reagent | Solvent | Conditions | Yield |

| 4-Chloro-3-nitroaniline | Pyrrolidine | Not specified | Not specified | Not specified |

Data for this specific reaction with yields and conditions were not available in the provided search results.

An alternative, though less direct, approach involves the selective nitration of a suitable precursor followed by reduction. This pathway is more complex due to the directing effects of the substituents on the aromatic ring. youtube.comchemistrysteps.com

One hypothetical route could begin with the protection of the amino group of an aniline derivative, followed by nitration. For instance, starting with aniline, the amino group can be acetylated to form acetanilide (B955). Nitration of acetanilide primarily yields the para-nitro isomer due to the ortho, para-directing nature of the amide group. youtube.com Subsequent hydrolysis of the amide and introduction of the pyrrolidine ring would be required. However, direct nitration of aniline itself is generally avoided as it can lead to a mixture of products and oxidation of the ring. youtube.comchemistrysteps.com

A more plausible sequence might involve the reduction of a dinitro compound. For example, the selective reduction of one nitro group in a compound like 1,2-dinitro-4-(pyrrolidin-1-yl)benzene could potentially yield the desired product. The choice of reducing agent is critical for achieving selectivity. youtube.com

Table 2: Reagents for Selective Nitro Group Reduction youtube.comyoutube.com

| Reducing Agent | Notes |

| H2/Pd-C | Highly effective, but may also reduce other functional groups like alkenes or remove halogens. |

| Fe/Acetic Acid | Milder conditions, often used to avoid side reactions. |

| SnCl2/Ethanol (B145695) | Another mild reducing agent suitable for selective reductions. |

| Sodium Hydrogen Sulfide (B99878) | Can be used for the selective reduction of one nitro group in a dinitro compound. youtube.com |

Reductive amination is a powerful method for forming C-N bonds and could theoretically be applied to the synthesis of N-aryl pyrrolidines. mdpi.comresearchgate.net This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.

For the synthesis of this compound, a potential, though not explicitly documented, route could involve the reductive amination of a suitable diketone with 3-nitroaniline (B104315). For instance, the reaction of 1,4-butanedial with 3-nitroaniline in the presence of a reducing agent and an appropriate catalyst could lead to the formation of the pyrrolidine ring. Iridium-catalyzed transfer hydrogenation has been shown to be effective for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. mdpi.comresearchgate.net

Table 3: Catalysts for Reductive Amination

| Catalyst System | Application | Reference |

| Iridium-based catalysts | Successive reductive amination of diketones with anilines. | mdpi.comresearchgate.net |

| Rhodium-based catalysts | Reductive transamination of pyridinium (B92312) salts to N-aryl piperidines. | nih.gov |

| Palladium/phosphine (B1218219) catalysts | Tandem N-arylation/carboamination for N-aryl-2-allyl pyrrolidines. | nih.gov |

Innovative and Sustainable Synthetic Technologies

The development of more efficient and environmentally friendly synthetic methods is a continuous goal in chemistry. This includes the use of advanced catalysts to improve selectivity and reduce waste.

Modern catalytic systems offer the potential for more selective and efficient syntheses of complex molecules like this compound. While specific catalytic syntheses for this exact molecule are not widely reported, related transformations provide insight into potential innovations.

For example, palladium-catalyzed reactions are widely used for C-N bond formation. nih.gov A tandem N-arylation/carboamination reaction, using a palladium catalyst with specific phosphine ligands, has been developed for the synthesis of N-aryl-2-allyl pyrrolidines. nih.gov Such catalytic systems could potentially be adapted for the synthesis of this compound, offering a more efficient route than traditional SNAr reactions.

Furthermore, the use of catalysts can enable reactions under milder conditions and with greater functional group tolerance. nih.gov For instance, iridium-catalyzed reductive amination can be performed in water as a solvent, showcasing the potential for greener synthetic processes. mdpi.comresearchgate.net The development of catalytic methods for the direct C-H amination of aromatic rings is also an active area of research that could one day provide a more direct route to this and similar compounds.

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. rroij.comejcmpr.com The application of its twelve principles offers a framework to make the synthesis of this compound more sustainable and environmentally benign. rroij.comresearchgate.net

Key principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that reduce the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like Dichloromethane, which is not eco-friendly, with greener alternatives such as water, ethanol, or solvent-free approaches. researchgate.net Many traditional syntheses rely on solvents that are toxic, flammable, or corrosive. rroij.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Catalysts are crucial for industrial chemical reactions to lower energy consumption. ejcmpr.com

The traditional synthesis of this compound often involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-halo-1-nitrobenzene derivative and pyrrolidine, which may use high-boiling point aprotic polar solvents and may not be optimally atom-economical. A greener approach would reconsider solvent choice, reaction conditions, and purification methods.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Synthesis

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Often uses Dimethylformamide (DMF) or Dichloromethane. researchgate.net | Use of water, ethanol, or supercritical CO2; solvent-free reaction. unibo.it |

| Catalyst | May use a stoichiometric amount of base. | Catalytic amount of a recyclable base or phase-transfer catalyst. |

| Energy | Conventional heating, often for extended periods. | Microwave-assisted or ultrasound-promoted synthesis to reduce reaction time and energy. |

| Feedstock | Petrochemical-based starting materials. | Use of bio-based starting materials where possible. ejcmpr.com |

| Byproducts | Disposal of solvent and excess reagents. | Minimization of waste; recycling of solvents and catalysts. |

By adopting these principles, the environmental footprint and potential hazards associated with the production of this compound can be significantly reduced.

Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis represent a paradigm shift in chemical manufacturing, moving from traditional batch processing to more controlled, efficient, and safer continuous production. chemrxiv.org This technology is particularly advantageous for reactions that are hazardous or difficult to scale up, such as nitrations. acs.org

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. beilstein-journals.org This allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purity. The high surface-area-to-volume ratio in microreactors enables excellent heat transfer, mitigating the risks of thermal runaways associated with exothermic reactions like nitration. acs.org

Automated synthesis platforms integrate robotics and software to perform chemical syntheses with minimal human intervention. sigmaaldrich.comwikipedia.org These systems can conduct multi-step syntheses, including reaction work-up, purification, and analysis. chemspeed.com Platforms like SynFini and Synple Chem use artificial intelligence and pre-filled reagent cartridges to accelerate the design-build-test cycle, enabling rapid optimization and the creation of compound libraries. enamine.netyoutube.com For a molecule like this compound, such a platform could rapidly screen different precursors, catalysts, and conditions to find the optimal synthetic route.

Table 2: Hypothetical Continuous Flow Parameters for Synthesis

| Parameter | Value/Condition | Rationale |

| Reactors | Packed-bed reactor for amination; Microreactor for nitration. | Packed-bed reactors are effective for catalytic reactions like nitro group reductions, while microreactors offer superior control for hazardous nitrations. chemrxiv.org |

| Reagents | 4-chloro-2-nitroaniline, Pyrrolidine | Common precursors for the target molecule via SNAr. |

| Flow Rate | 0.1 - 1.0 mL/min | Allows for precise control of residence time in the reactor. beilstein-journals.org |

| Temperature | 80 - 150 °C | Optimized for the nucleophilic aromatic substitution step. |

| Pressure | 5 - 15 bar | Can be used to run reactions above the solvent's boiling point. |

| Automation | Inline purification and analysis (e.g., HPLC, NMR). chemrxiv.org | Enables real-time monitoring and optimization of the reaction. chemrxiv.org |

The integration of continuous flow and automation offers a robust, scalable, and data-rich environment for producing this compound and other fine chemicals safely and efficiently. nih.gov

Investigation of Key Precursors and Intermediate Transformations

The synthesis of this compound is fundamentally a story of nucleophilic aromatic substitution (SNAr), a class of reactions critical to modern organic synthesis. numberanalytics.com Understanding the reactivity of the precursors—the electrophilic aromatic halide and the nucleophilic amine—is essential for optimizing the synthesis.

Derivatization Chemistry of Nitro-Substituted Aromatic Halides

The most common synthetic route to this compound involves the reaction of a nitro-substituted aromatic halide with pyrrolidine. In this SNAr reaction, the aromatic ring must be "activated" towards nucleophilic attack. libretexts.org

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub

Leaving Group Departure: The aromaticity of the ring is restored upon the elimination of the halide ion. pressbooks.pub

Electron-withdrawing groups, such as the nitro group (-NO₂), are crucial for this reaction. numberanalytics.com When positioned ortho or para to the leaving group, the nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.orgpressbooks.pub Without such activating groups, nucleophilic aromatic substitution is generally not feasible. The displacement of a nitro group itself is also a synthetically useful process under certain conditions. acs.orgresearchgate.net

Table 3: Influence of Halide Leaving Group on SNAr Reaction Rate

| Leaving Group | Relative Reactivity | Reason |

| F | Highest | Fluorine is the most electronegative halogen, making the attached carbon highly electrophilic and facilitating the initial nucleophilic attack (the rate-determining step). |

| Cl | Intermediate | Less electronegative than fluorine, leading to a slower reaction rate. |

| Br | Intermediate | Similar reactivity to chlorine. |

| I | Lowest | Iodine is the least electronegative, resulting in the slowest rate for the rate-determining nucleophilic addition step. |

This reactivity order (F > Cl ≈ Br > I) is a hallmark of the SNAr mechanism where the first step is rate-determining. nih.gov Therefore, a precursor like 4-fluoro-2-nitroaniline (B1293508) would be expected to react faster with pyrrolidine than its chloro- or bromo-analogs.

Reactivity and Role of Pyrrolidine in Amination Reactions

Pyrrolidine is a cyclic secondary amine that acts as the nucleophile in the synthesis of this compound. Its structural and electronic properties make it a potent reagent in amination reactions.

The nucleophilicity of pyrrolidine is enhanced by its cyclic structure, which locks the nitrogen's lone pair in a conformationally accessible state for reaction, compared to some acyclic secondary amines. In the context of SNAr reactions, pyrrolidine attacks the electron-deficient aromatic ring to form the key C-N bond.

Studies comparing the reactivity of different cyclic secondary amines in SNAr reactions have shown interesting trends. For instance, in reactions with 2-methoxy-3-nitrothiophen, pyrrolidine reacts via a simple second-order process, whereas the corresponding reaction with piperidine (B6355638) (a six-membered ring amine) is base-catalyzed. rsc.org This suggests that the smaller ring size and conformational effects of pyrrolidine can influence the reaction mechanism and catalytic requirements. rsc.org The synthesis of various pyrrolidine derivatives is an active area of research, employing methods such as tandem amination/cyanation and cycloaddition reactions. nih.govacs.org

The reaction to form this compound is a classic example of introducing an amine functionality onto an activated aromatic system, a fundamental transformation in the synthesis of a vast array of complex organic molecules.

Elucidation of Chemical Reactivity and Strategic Derivatization of 3 Nitro 4 Pyrrolidin 1 Yl Aniline

Electrophilic Aromatic Substitution (EAS) Patterns on the Phenyl Ring System

The phenyl ring of 3-Nitro-4-(pyrrolidin-1-yl)aniline has three available positions for electrophilic attack: C2, C5, and C6. The directing influence of the existing substituents is crucial in determining the regioselectivity of substitution reactions. The highly activating pyrrolidin-1-yl group at C4 and the amino group at C1 strongly direct incoming electrophiles to the ortho and para positions relative to themselves. The deactivating nitro group at C3 directs incoming groups to its meta positions (C1 and C5). Therefore, the C5 and C6 positions are the most likely sites for electrophilic attack, being activated by the amino and/or pyrrolidinyl groups.

Regioselective Nitration and Halogenation Studies

Specific research on the direct nitration and halogenation of this compound is not extensively documented in publicly available literature. However, based on the principles of electrophilic aromatic substitution on substituted anilines, certain outcomes can be anticipated.

Nitration: The nitration of anilines is typically carried out with a mixture of nitric acid and sulfuric acid. Under these strongly acidic conditions, the primary amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This would deactivate the ring and direct further nitration to the position meta to the anilinium ion (C5) and ortho/para to the deactivating nitro group. However, the presence of the strongly activating pyrrolidine (B122466) ring complicates this prediction. To achieve selective nitration, the primary amino group is often protected via acylation, which moderates its activating effect and prevents protonation, thus favoring para-substitution.

Halogenation: Direct halogenation of highly activated aromatic rings like anilines can be vigorous and difficult to control, often leading to poly-substituted products. For instance, the reaction of aniline (B41778) with bromine water readily yields 2,4,6-tribromoaniline. For this compound, the positions ortho and para to the activating groups are potential sites for halogenation.

Sulfonation and Friedel-Crafts Type Reactions

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. The basic nitrogen atom of the amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which places a positive charge on the nitrogen. This strongly deactivates the aromatic ring, rendering it unreactive towards the subsequent electrophilic attack required for the Friedel-Crafts reaction. This limitation is expected to apply to this compound.

Chemical Transformations Involving the Primary Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amino group can readily undergo reactions with acylating, alkylating, and sulfonylating agents.

Acylation: This reaction involves treating the aniline with an acyl halide or anhydride (B1165640), often in the presence of a base, to form an amide. For example, acetylation with acetic anhydride would yield N-(3-nitro-4-(pyrrolidin-1-yl)phenyl)acetamide. This is a common strategy to protect the amino group or to moderate its activating influence during other reactions like nitration.

Alkylation: The amino group can be alkylated, though direct alkylation can sometimes lead to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts.

Sulfonylation: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide.

While these reactions are standard for primary anilines, specific examples with detailed conditions and yields for this compound are not widely reported in scientific literature.

Diazotization and Subsequent Coupling Reactions for Azo Dye Synthesis Research

Primary aromatic amines are important precursors for the synthesis of azo dyes. The process involves two main steps: diazotization and azo coupling.

Diazotization: The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is an electrophile.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline. This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- linkage, which is often intensely colored. Given that nitroanilines are common starting materials for disperse dyes, it is highly probable that this compound is used in the synthesis of various azo dyes. However, specific data tables listing various coupling partners and the properties of the resulting dyes are not available in the reviewed literature.

Table 1: Plausible Azo Dyes from this compound This table is a representation of potential reactions based on established chemical principles, as specific experimental data for this compound is limited.

| Diazo Component | Coupling Component | Plausible Azo Dye Product |

|---|---|---|

| Diazotized this compound | Phenol | 4-((E)-(4-hydroxy-2-nitrophenyl)diazenyl)-1-(pyrrolidin-1-yl)benzene |

| Diazotized this compound | N,N-Dimethylaniline | N,N-dimethyl-4-((E)-(3-nitro-4-(pyrrolidin-1-yl)phenyl)diazenyl)aniline |

Condensation Reactions with Carbonyl Compounds

Primary amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis.

The formation of a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. A variety of aldehydes and ketones can be used, leading to a diverse range of imine products. Studies on similar molecules like m-nitroaniline have shown successful synthesis of Schiff bases with various aromatic aldehydes.

Table 2: Potential Schiff Bases from this compound This table illustrates potential products from condensation reactions. Specific research findings for this compound are not widely documented.

| Amine Component | Carbonyl Component | Potential Schiff Base (Imine) Product |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-3-nitro-4-(pyrrolidin-1-yl)aniline |

| This compound | Salicylaldehyde | 2-(((E)-(3-nitro-4-(pyrrolidin-1-yl)phenyl)imino)methyl)phenol |

Chemical Modifications and Reduction of the Nitro Moiety

The nitro group, being a strong electron-withdrawing entity, significantly influences the reactivity of the aromatic ring and serves as a versatile handle for further functionalization, most notably through its reduction to a primary amine.

The selective reduction of the nitro group in this compound to the corresponding primary amine, yielding 4-(pyrrolidin-1-yl)benzene-1,3-diamine, is a pivotal transformation. This conversion dramatically alters the electronic properties of the molecule, transforming it from a nitroaromatic system to a phenylenediamine derivative. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to ensure selectivity and avoid undesired side reactions.

Catalytic hydrogenation is a widely employed and effective method for the reduction of aromatic nitro groups. nih.govresearchgate.net Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. The selection of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity. For instance, the use of a biocatalyst composed of a hydrogenase enzyme on a carbon black support has been reported for the chemoselective hydrogenation of nitroarenes to amines under mild, aqueous conditions. nih.gov

Chemical reduction methods also offer a broad spectrum of options. Reagents such as tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid, or metallic iron (Fe) or zinc (Zn) in acidic media, are classic and effective choices for nitro group reduction. scilit.com Sodium dithionite (B78146) (Na2S2O4) can also be utilized for this transformation. In some instances, selective reduction of one nitro group in a dinitro compound can be achieved using sodium sulfide (B99878) (Na2S) or ammonium polysulfide, a reaction known as the Zinin reduction. The choice of reducing agent can be critical in substrates with multiple reducible functional groups to ensure chemoselectivity.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Typical Conditions | Remarks |

| H₂/Pd/C | 1-4 atm H₂, RT, Ethanol/Ethyl Acetate | Highly efficient, may affect other reducible groups. nih.govresearchgate.net |

| H₂/Raney Ni | 1-4 atm H₂, RT, Ethanol | Alternative to Pd/C. |

| Fe/HCl or Fe/NH₄Cl | Reflux | Classical and cost-effective method. |

| SnCl₂·2H₂O/HCl | RT to reflux | Widely used laboratory method. |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Mild reducing agent. |

| Na₂S/ (NH₄)₂Sₓ | Aqueous or alcoholic solution | Used for selective reduction (Zinin reduction). |

The product of the nitro group reduction, 4-(pyrrolidin-1-yl)benzene-1,3-diamine, is an electron-rich aromatic diamine with two nucleophilic amino groups positioned ortho to each other. This structural feature imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of various heterocyclic systems.

The ortho-diamine arrangement is particularly suited for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form five- or six-membered nitrogen-containing heterocycles. For example, reaction with α-diketones, such as benzil, in the presence of an acid catalyst can lead to the formation of quinoxaline (B1680401) derivatives. researchgate.netacs.orgacs.org Similarly, condensation with carboxylic acids or their derivatives can yield benzimidazoles. The reaction of ortho-phenylenediamines with ketones can also lead to the formation of benzimidazoles, often involving a cleavage of a carbon-carbon bond in the ketone. lookchem.com

The amino groups of 4-(pyrrolidin-1-yl)benzene-1,3-diamine can also undergo typical reactions of aromatic amines, such as acylation, sulfonation, and diazotization, offering further avenues for derivatization. The relative reactivity of the two amino groups can be influenced by the steric and electronic environment, potentially allowing for regioselective functionalization under carefully controlled conditions.

Functionalization and Ring-Opening Chemistry of the Pyrrolidine Heterocycle

The pyrrolidine ring in this compound, being a cyclic secondary amine, presents its own set of reactive opportunities, including functionalization at the nitrogen atom and potential cleavage of the heterocyclic ring.

The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo N-alkylation with alkyl halides or other alkylating agents. wikipedia.org This reaction introduces a substituent onto the pyrrolidine nitrogen, modifying the steric and electronic properties of the molecule. The reaction is typically carried out in the presence of a base to neutralize the acid generated. The choice of alkylating agent and reaction conditions can influence the efficiency of the reaction. Studies on the N-alkylation of nitroanilinium ions have shown that such modifications can significantly affect the basicity (pKa) of the molecule. scilit.comrsc.org

Further alkylation of the tertiary amine formed can lead to the corresponding quaternary ammonium salt. Quaternization introduces a permanent positive charge on the nitrogen atom, which can have a profound impact on the molecule's solubility and biological activity.

The pyrrolidine ring, although generally stable, can undergo ring-opening or expansion reactions under specific conditions. Recent research has highlighted methods for the C-N bond cleavage of unstrained cyclic amines like pyrrolidine. researchgate.net These transformations can be mediated by various reagents, including Lewis acids. iitk.ac.innih.govnih.gov For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been reported to proceed via an SN2-type mechanism. iitk.ac.innih.gov While these examples are on related systems, they suggest that the pyrrolidine ring in this compound could potentially be opened under similar conditions.

Ring expansion of pyrrolidines to larger ring systems like piperidines or azepanes is another area of synthetic interest. Such transformations often involve complex rearrangements and may be promoted by specific catalysts or reagents.

Chemo- and Regioselectivity Investigations in Complex Reaction Systems

In a molecule with multiple reactive sites like this compound, understanding and controlling chemo- and regioselectivity is paramount for predictable and efficient synthesis. The interplay between the electron-donating amino and pyrrolidino groups and the electron-withdrawing nitro group governs the outcome of reactions such as electrophilic aromatic substitution.

The amino group is a strong activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group. byjus.com The pyrrolidino group, being an N-alkylamino substituent, is also strongly activating and ortho-, para-directing. In electrophilic substitution reactions on the benzene (B151609) ring, the positions ortho and para to the amino and pyrrolidino groups are highly activated. However, the position ortho to the bulky pyrrolidino group might be sterically hindered. The directing effects of these groups would need to be carefully considered to predict the site of electrophilic attack. For instance, in nitration reactions of anilines, the use of strong acids can lead to the formation of the anilinium ion, which is a meta-director, leading to a mixture of products. learncbse.in

In nucleophilic aromatic substitution reactions, the nitro group activates the positions ortho and para to it for nucleophilic attack. Therefore, the chlorine atom in a hypothetical 4-chloro-3-nitro- (pyrrolidin-1-yl)benzene would be susceptible to nucleophilic displacement. The regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov

Detailed Mechanistic Studies of Principal Chemical Transformations

The inherent electronic and steric properties of this compound suggest that its principal chemical transformations would likely involve electrophilic aromatic substitution, reduction of the nitro group, and reactions involving the primary amino group, such as diazotization. However, without specific experimental or computational studies on this compound, any detailed mechanistic discussion would be speculative and based on analogies to simpler, related molecules.

For instance, in electrophilic aromatic substitution reactions, the powerful electron-donating effect of the amino and pyrrolidino groups would be expected to direct incoming electrophiles to the positions ortho and para to the amino group. The nitro group, being a strong deactivating group, would also influence the regioselectivity. The interplay between these activating and deactivating groups would determine the ultimate substitution pattern, but precise mechanistic pathways and the characterization of any intermediates like sigma complexes have not been reported for this compound.

Similarly, the reduction of the nitro group to an amino group is a common transformation. The generally accepted mechanisms for nitroarene reduction involve intermediates such as nitroso and hydroxylamino species. The specific reaction kinetics and the influence of the pyrrolidino and amino substituents on the reduction pathway of this compound have not been a subject of detailed investigation.

Furthermore, the diazotization of the primary amino group to form a diazonium salt is a cornerstone of aromatic chemistry, providing a gateway to a multitude of functional group transformations. The mechanism involves the formation of a nitrosonium ion and its subsequent reaction with the amine. While this is a general mechanism, specific studies on the diazotization of this compound, including reaction rates and the stability of the resulting diazonium salt, are absent from the scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Nitro 4 Pyrrolidin 1 Yl Aniline Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of 3-Nitro-4-(pyrrolidin-1-yl)aniline can be achieved.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the pyrrolidine (B122466) ring. The substitution pattern on the benzene (B151609) ring—an amino group, a nitro group, and a pyrrolidinyl group—will significantly influence the chemical shifts of the aromatic protons due to their respective electronic effects. The amino group is an electron-donating group, causing an upfield shift (lower ppm), while the nitro group is a strong electron-withdrawing group, resulting in a downfield shift (higher ppm).

The aromatic region is predicted to show three distinct proton signals. The proton ortho to the nitro group and meta to the amino group would appear at the most downfield position. The proton ortho to the amino group and meta to the nitro group would be shifted upfield, and the proton meta to both the amino and pyrrolidinyl groups would also have a characteristic shift. The coupling constants (J-values) between these adjacent protons would provide definitive evidence of their relative positions on the ring.

The pyrrolidine ring protons would present as two sets of multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be deshielded and appear at a lower field compared to the protons on the β-carbons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (ortho to NO₂) | 7.5-7.8 | d | ~2 Hz |

| Aromatic-H (ortho to NH₂) | 6.8-7.1 | dd | ~8 Hz, ~2 Hz |

| Aromatic-H (meta to NO₂) | 6.6-6.9 | d | ~8 Hz |

| Pyrrolidine-H (α) | 3.2-3.5 | t | ~6-7 Hz |

| Pyrrolidine-H (β) | 1.9-2.2 | m | ~6-7 Hz |

| Amino-H₂ | 4.0-5.0 | s (broad) | - |

Carbon (¹³C) NMR and Heteronuclear Multi-bond Correlation Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The chemical shifts of the aromatic carbons will be heavily influenced by the substituents. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the amino group will be shielded.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-C (C-NO₂) | 145-150 |

| Aromatic-C (C-NH₂) | 140-145 |

| Aromatic-C (C-pyrrolidine) | 135-140 |

| Aromatic-C (CH) | 115-130 |

| Pyrrolidine-C (α) | 48-52 |

| Pyrrolidine-C (β) | 24-28 |

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be crucial to confirm the connectivity between the pyrrolidine ring and the aniline moiety by showing correlations between the pyrrolidine protons and the aromatic carbons, and vice versa.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of 2D NMR experiments would be employed for the complete structural elucidation:

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the aromatic ring and the pyrrolidine ring, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): As mentioned, HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could confirm the through-space relationship between the protons of the pyrrolidine ring and the adjacent aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (C₁₀H₁₃N₃O₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. For this compound, the protonated molecule [M+H]⁺ would be selected and fragmented. Predicted fragmentation pathways could include:

Loss of the nitro group (NO₂).

Cleavage of the C-N bond connecting the pyrrolidine ring to the aniline ring, leading to the formation of a pyrrolidinyl cation or a nitroaniline radical cation.

Fragmentation of the pyrrolidine ring itself.

Analysis of these fragment ions would provide further confirmation of the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹).

C-H stretching of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹).

Asymmetric and symmetric N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

C-N stretching (around 1250-1350 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Moderate |

| N-O Stretch (nitro) | 1500-1550 (asym), 1300-1350 (sym) | Moderate-Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1250-1350 | Moderate |

Characteristic Absorption Bands and Vibrational Modes of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is distinguished by absorption bands corresponding to its primary amine (-NH2), nitro (-NO2), aromatic ring, and pyrrolidine ring components.

The primary aromatic amine group gives rise to two distinct N-H stretching vibrations: an asymmetric and a symmetric stretch, typically observed in the range of 3300-3500 cm⁻¹. wpmucdn.comresearchgate.net The N-H bending or scissoring vibration usually appears near 1600 cm⁻¹. wpmucdn.com The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, which are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. researchgate.net The pyrrolidine ring, an aliphatic amine component, will show C-H stretching vibrations just below 3000 cm⁻¹. researchgate.net The C-N stretching vibrations for both the aromatic amine and the tertiary amine of the pyrrolidine ring are typically found in the 1250-1350 cm⁻¹ region. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| N-H Bend (Scissoring) | ~1600 | |

| Nitro Group (-NO₂) | Asymmetric N=O Stretch | 1500 - 1570 |

| Symmetric N=O Stretch | 1300 - 1370 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 | |

| Pyrrolidine Ring | C-H Stretch | 2800 - 3000 |

| Aryl & Alkyl C-N | C-N Stretch | 1250 - 1350 |

Note: Data are compiled from general spectroscopic tables and studies on analogous compounds like p-nitroaniline. wpmucdn.comresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Investigations

Analysis of Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems by probing electronic transitions between molecular orbitals. This compound is a "push-pull" system, containing an electron-donating group (the pyrrolidinyl-substituted amine) and an electron-withdrawing group (the nitro group) attached to a π-conjugated benzene ring. This configuration facilitates intramolecular charge transfer (ICT), significantly influencing its electronic absorption spectrum.

The spectrum is expected to be dominated by two main types of electronic transitions:

π → π* transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. In push-pull molecules, the lowest energy π → π* transition often has significant charge-transfer character, moving electron density from the donor to the acceptor. nih.govchemrxiv.org For similar compounds like p-nitroaniline, this ICT band is responsible for the strong absorption in the near-UV or visible region, giving the compound its color. usc.edu

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amine) to a π* antibonding orbital. These transitions are typically lower in intensity than π → π* transitions. usc.edu

The position of the absorption maximum (λmax) is sensitive to solvent polarity. For push-pull systems, an increase in solvent polarity often leads to a bathochromic (red) shift of the ICT band, as polar solvents can stabilize the more polar excited state. nih.govchemrxiv.org For p-nitroaniline, the λmax is observed around 360 nm, and this value can shift depending on the solvent environment. usc.edu

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Typical λₘₐₓ Region (nm) | Characteristics |

|---|---|---|---|

| π → π* | Conjugated Aromatic System | 350 - 400 | High intensity, Intramolecular Charge Transfer (ICT) character |

| n → π* | Nitro Group (-NO₂) | 270 - 300 | Low intensity, often obscured by stronger π → π* bands |

| π → π* | Benzene Ring | 200 - 230 | High intensity |

Note: Values are estimated based on data for p-nitroaniline and other substituted benzenes. nih.govchemrxiv.orgusc.edu

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

Key interactions expected to be observed include:

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. This could lead to the formation of intermolecular N-H···O hydrogen bonds, which often link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net Weak C-H···O interactions involving aromatic or aliphatic C-H bonds may also contribute to the crystal packing. nih.gov

π–π Stacking: The planar aromatic rings can stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces. The geometry of this stacking (e.g., face-to-face or offset) influences the stability of the crystal structure. nih.gov

Analysis of related structures, such as other substituted nitroanilines, shows that these forces collectively dictate the final crystal architecture. researchgate.netnih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Amine) | O (Nitro) | N···O: 2.9 - 3.3 | Primary structural motif, forms chains/sheets |

| Hydrogen Bond | C-H (Aryl/Alkyl) | O (Nitro) | C···O: 3.0 - 3.5 | Secondary stabilization of packing |

| π–π Stacking | Benzene Ring | Benzene Ring | Interplanar: 3.3 - 3.8 | Contributes to lattice stability |

Note: Data compiled from crystallographic studies of analogous nitroaniline compounds. researchgate.netresearchgate.netnih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of organic compounds like this compound. thermofisher.com Given the compound's polarity and chromophoric nature, reversed-phase HPLC (RP-HPLC) with UV detection is the most common and effective method. thermofisher.comresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 or C8 silica-based column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. nih.gov Less polar compounds have a stronger affinity for the stationary phase and thus exhibit longer retention times. researchgate.net

For the analysis of nitroanilines, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often employed. thermofisher.comresearchgate.net The composition of the mobile phase can be optimized (either isocratically or using a gradient) to achieve effective separation of the main compound from any synthesis byproducts or degradation products.

Detection is typically accomplished using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance, such as its λmax from the ICT band, to ensure high sensitivity. thermofisher.comnih.gov Purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilane (C18), e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (with optional acid modifier like acetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector set at or near λₘₐₓ (e.g., ~360-400 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Note: Parameters are based on established methods for analyzing nitroaniline derivatives. thermofisher.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is often hindered by its relatively low volatility and potential for thermal degradation at the high temperatures required for gas chromatographic separation. To overcome these limitations, derivatization is an essential prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. youtube.comyoutube.com

The primary target for derivatization in the this compound molecule is the secondary amine within the pyrrolidine ring. The presence of an active hydrogen atom on the nitrogen can lead to undesirable interactions with the GC column, resulting in poor peak shape and reduced sensitivity. youtube.com Common derivatization strategies for amines include acylation and silylation.

Acylation

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to the amine functionality. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-bis(trifluoroacetamide) (MBTFA) are frequently employed. mdpi.comnih.gov The resulting N-acyl derivative is significantly more volatile and less polar than the parent compound.

A plausible derivatization reaction for this compound with PFPA is illustrated below:

Reaction of this compound with Pentafluoropropionic Anhydride (PFPA)

This reaction would yield the N-pentafluoropropionyl derivative, which is expected to be sufficiently volatile for GC-MS analysis.

Silylation

Silylation is another widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.comyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivative exhibits increased volatility and thermal stability.

Hypothetical GC-MS Data for a Derivatized Analyte

| Parameter | Expected Value/Observation |

| GC Column | DB-5ms or similar non-polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Hypothetical Retention Time | ~15-20 minutes |

| Molecular Ion [M] | m/z 353 (for the N-pentafluoropropionyl derivative) |

| Key Mass Fragments (m/z) | Fragments corresponding to the loss of the nitro group (-NO2), the pyrrolidine ring, and the pentafluoropropionyl group would be expected. |

Table 1: Hypothetical GC-MS Parameters and Expected Data for Derivatized this compound

Detailed Research Findings

Research on analogous compounds, such as nitroanilines and other aromatic amines, consistently demonstrates the necessity and efficacy of derivatization for successful GC-MS analysis. For instance, studies on the determination of various amines in environmental and biological matrices rely on derivatization to achieve the required sensitivity and chromatographic performance. researchgate.netnih.gov The choice of derivatizing reagent is critical and depends on the specific functional groups present in the analyte and the desired sensitivity of the method. nih.gov For example, the use of fluorinated acylating agents like PFPA can enhance detection limits when using electron capture negative ionization (ECNI) mass spectrometry. nih.govnih.gov

In a typical research workflow, the derivatization conditions, such as reaction time, temperature, and reagent concentration, would be optimized to ensure complete conversion of the analyte to its volatile derivative. youtube.com The subsequent GC-MS analysis would involve a temperature-programmed separation on a capillary column, followed by mass spectrometric detection. The identification of the derivatized compound would be confirmed by its characteristic retention time and the fragmentation pattern in the mass spectrum.

Theoretical and Computational Investigations of 3 Nitro 4 Pyrrolidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular and electronic properties of organic compounds. For a molecule like 3-Nitro-4-(pyrrolidin-1-yl)aniline, these methods can provide significant insights into its behavior.

Density Functional Theory (DFT) Studies on Geometric Optimization and Conformational Landscapes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, the key structural parameters of interest would be the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the nitro group, the amino group, and the pyrrolidine (B122466) ring relative to the benzene (B151609) ring.

Based on studies of similar N-substituted nitroanilines, it is expected that the geometry of this compound would be influenced by the electronic interplay between the electron-donating amino and pyrrolidine groups and the electron-withdrawing nitro group. The pyrrolidine ring is not planar, and its conformation (e.g., envelope or twist) would be a key feature of the molecule's conformational landscape. The dihedral angle between the plane of the benzene ring and the pyrrolidine ring would be of particular interest, as it affects the degree of electronic conjugation. In related N-substituted anilines, this angle can vary significantly, impacting the molecule's electronic properties. researchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations on a Similar Nitroaniline Derivative (4,5-dimethyl-2-nitroaniline)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (Amino) | 1.37 - 1.40 | - |

| C-N (Nitro) | 1.45 - 1.48 | - |

| N-O (Nitro) | 1.22 - 1.25 | O-N-O: 123 - 125 |

| C-C (Aromatic) | 1.38 - 1.42 | C-C-C: 118 - 121 |

Note: This data is illustrative and based on findings for 4,5-dimethyl-2-nitroaniline, as specific data for this compound is not available. researchgate.net The actual values for the target molecule may differ.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. mdpi.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). acs.org The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. journalcsij.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and pyrrolidine portions of the molecule, particularly the amino group and the nitrogen of the pyrrolidine ring. The LUMO, conversely, would likely be centered on the electron-withdrawing nitro group and the aromatic ring. This distribution suggests that the molecule would be susceptible to electrophilic attack at the amino and pyrrolidine sites and nucleophilic attack at the nitro-aromatic system.

Table 2: Representative FMO Energies and Reactivity Indices for a Nitroaniline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These values are representative and based on general data for nitroaniline derivatives. Specific computational studies are required to determine the precise values for this compound.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and a lesser negative potential around the amino group's nitrogen. The hydrogen atoms of the amino group and the aromatic protons adjacent to the nitro group would likely exhibit a positive potential. This charge distribution reinforces the predictions from FMO analysis regarding the molecule's reactive sites. A Mulliken charge analysis would further quantify the partial charges on each atom, providing a more detailed picture of the electron distribution.

Computational Elucidation of Reaction Mechanisms and Pathways

Detailed computational studies on the reaction mechanisms and pathways involving this compound are not available in the searched scientific literature. Such investigations would be valuable for understanding its reactivity in various chemical transformations.

Transition State Characterization and Reaction Barrier Calculations

To computationally study a chemical reaction, the structure of the transition state (the highest energy point along the reaction coordinate) must be located and characterized. DFT calculations can be used to optimize transition state geometries and perform frequency calculations to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state. The energy difference between the reactants and the transition state gives the activation energy or reaction barrier, a key determinant of the reaction rate. For instance, in a potential synthetic route or a metabolic pathway, identifying the transition states and their energies would clarify the feasibility and kinetics of the process.

Potential Energy Surface Scans and Reaction Coordinate Analysis

A potential energy surface (PES) scan involves systematically changing a specific geometric parameter (like a bond length or dihedral angle) and calculating the energy at each step. This allows for the mapping of the energy landscape of a reaction and the identification of energy minima (reactants, intermediates, products) and maxima (transition states). By analyzing the reaction coordinate, which represents the lowest energy path from reactants to products on the PES, the detailed mechanism of a reaction can be elucidated. For a molecule like this compound, PES scans could be used, for example, to study the rotational barriers of the nitro and amino groups or to model its interaction with other molecules.

Due to a lack of publicly available research data, a detailed theoretical and computational analysis of this compound, as specified in the prompt, cannot be provided at this time. Extensive searches for dedicated studies on this specific compound did not yield the necessary data for a comprehensive discussion on its computational NMR, vibrational frequencies, UV-Vis spectra, molecular dynamics, QSPR, and intermolecular interactions.

Theoretical and computational investigations are highly specific to the molecule under study. The unique electronic and structural arrangement of the nitro group, the pyrrolidine ring, and the aniline core in this compound would result in distinct spectroscopic and physicochemical properties. Without dedicated computational studies, any attempt to extrapolate data from related but different compounds would be scientifically unsound and would violate the strict requirement to focus solely on the specified molecule.

For a thorough analysis as requested, the following computational chemistry studies would need to be performed:

Density Functional Theory (DFT) Calculations: To optimize the molecular geometry and predict NMR chemical shifts (¹H and ¹³C), coupling constants, and vibrational frequencies for IR and Raman spectra.

Time-Dependent DFT (TD-DFT) Calculations: To simulate the UV-Vis absorption spectrum and analyze the electronic transitions involved.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule, including its conformational flexibility and interactions with solvents.

Quantitative Structure-Property Relationship (QSPR) Studies: To correlate the computed molecular descriptors with specific non-biological properties.

Analysis of Non-Covalent Interactions (NCI): To investigate potential intermolecular interactions and self-assembly mechanisms.

Until such research is conducted and published, it is not possible to generate the detailed and data-rich article requested.

Applications of 3 Nitro 4 Pyrrolidin 1 Yl Aniline in Materials Science and Fine Chemical Synthesis Excluding Biological and Clinical Doma

Role as a Versatile Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 3-Nitro-4-(pyrrolidin-1-yl)aniline, with its multiple reactive sites—the primary aromatic amine, the nitro group, and the activated aromatic ring—serves as a multifunctional building block, or synthon, for a variety of complex organic molecules.

Precursor for Advanced Organic Dyes, Pigments, and Colorants Research

The synthesis of azo dyes, a major class of synthetic colorants, fundamentally relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner. nih.gov this compound is an ideal precursor for this process. The primary amine group can be readily converted into a diazonium salt under standard conditions (e.g., using sodium nitrite (B80452) and hydrochloric acid at low temperatures). nih.gov

This resulting diazonium salt is an electrophile that can then be coupled with various aromatic compounds, such as phenols or other anilines, to form highly colored azo compounds. nih.govresearchgate.net The color of the final dye is significantly influenced by the electronic nature of the substituents on the aromatic rings. The strong electron-withdrawing nitro group and the electron-donating pyrrolidine (B122466) group in the this compound backbone create a "push-pull" system, which tends to shift the absorption spectrum to longer wavelengths, resulting in deep and intense colors like reds and blues. The presence of the nitro group can also facilitate the substitution reaction, leading to higher yields. nih.gov

| Aniline (B41778) Derivative | Coupling Partner | Resulting Dye Type | Typical Color Range |

| 3-Nitroaniline (B104315) | 4-Hydroxybenzaldehyde | Azo Dye | Varies with structure |

| Aniline-2-sulfonic acid | Varies | Azo Dye | Yellow, Orange, Red |

| 4-Nitroaniline | 1-Naphthol | Azo Dye | Varies with structure |

| 5-aminoisophthalic acid | 1-H-pyrrole-2-carbaldehyde | Azo Dye | Varies with structure |

This table presents examples of aniline derivatives used in the synthesis of various azo dyes, illustrating the general methodology applicable to this compound.

Building Block for Optoelectronic Materials (e.g., Non-Linear Optical Chromophores, Organic Light-Emitting Diodes)

The distinct electronic structure of this compound makes it a promising candidate for the synthesis of materials with applications in optoelectronics. The combination of a strong electron donor (pyrrolidinylamino) and a strong electron acceptor (nitro group) connected through a π-conjugated system (the benzene (B151609) ring) is the archetypal design for a non-linear optical (NLO) chromophore. Such molecules exhibit a large change in their dipole moment upon excitation by light, leading to significant second-order NLO properties. These properties are essential for technologies like optical switching and frequency doubling in lasers. Research has shown that dyes incorporating nitro groups and amine donors can possess high molecular hyperpolarizability, a key metric for NLO performance. nih.gov

In the field of Organic Light-Emitting Diodes (OLEDs), materials with tailored electronic properties are crucial for efficient device performance. beilstein-journals.org While this compound itself is not an emitter, it can be used as a fundamental building block to construct more complex molecules for various layers within an OLED stack, such as host materials or emitters. researchgate.net The synthesis of novel, thermally stable molecules with well-defined highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a continuous goal in OLED research, and versatile synthons are key to achieving this. researchgate.net

| OLED Component | Example Material | Function |

| Hole Transport Layer | NPB (N,N′-Bis(1-naphthalenyl)-N,N′-bis-phenyl-(1,1′-biphenyl)-4,4′-diamine) | Facilitates the movement of positive charge carriers (holes). |

| Emissive Layer | Ir(ppy)₃ (Tris[2-phenylpyridinato-C²,N]iridium(III)) | Site of light emission through exciton (B1674681) recombination. |

| Electron Transport Layer | TPBI (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) | Facilitates the movement of negative charge carriers (electrons). |

| Host Material (in EML) | mCBP (3,3′-Di(9H-carbazol-9-yl)biphenyl) | Forms a matrix for dopant emitter molecules. |

This table lists common materials used in OLED devices, for which derivatives of this compound could potentially be developed.

Intermediate in the Synthesis of Functional Monomers for Polymer Science

Polyaniline and its derivatives are a class of conducting polymers with a wide range of applications, including sensors, anti-corrosion coatings, and electronic devices. nih.gov These polymers are typically synthesized through the chemical or electrochemical oxidative polymerization of aniline monomers. nih.govgoogle.com

This compound can serve as a functional monomer for the synthesis of a substituted polyaniline. The properties of the resulting polymer, such as its solubility, conductivity, and sensory response, would be directly influenced by the presence of the nitro and pyrrolidine side groups. nih.gov For instance, these groups could modulate the polymer's electronic bandgap and its interaction with various analytes. The polymerization would proceed through the coupling of the aniline units, creating a polymer backbone with pendant nitro and pyrrolidine functionalities.

| Aniline Monomer | Polymerization Method | Oxidant |

| 2-(1-methylbut-2-en-1-yl)aniline | Chemical Oxidative Polymerization | Ammonium (B1175870) persulfate |

| Aniline | Chemical Oxidative Polymerization | Ammonium persulfate |

| Aniline | Electrochemical Polymerization | Applied Potential |

This table shows examples of aniline monomers and the methods used to synthesize their corresponding polymers, which could be adapted for this compound.

Utility in Ligand Design and Coordination Chemistry for Catalytic Systems